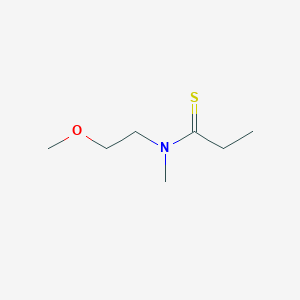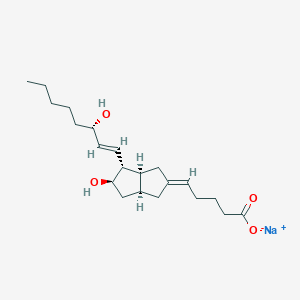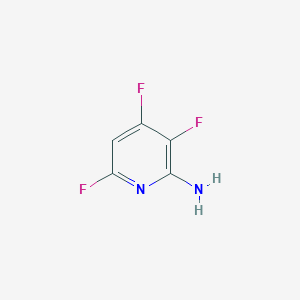
3,4,6-Trifluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trifluoropyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C5H3F3N2. This compound is characterized by the presence of three fluorine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. Fluorinated pyridines are of great interest in various fields due to their unique electronic and steric effects, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 3,4,6-Trifluoropyridin-2-amine can be achieved through several routes. One common method involves the nucleophilic substitution of chlorine in 4-chloro-3,6-difluoropyridine with ammonia or an amine source. This reaction typically requires the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process .
Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable catalyst. These methods are designed to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
3,4,6-Trifluoropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
3,4,6-Trifluoropyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,6-Trifluoropyridin-2-amine is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, ultimately affecting cellular pathways and biological processes .
Comparison with Similar Compounds
3,4,6-Trifluoropyridin-2-amine can be compared with other fluorinated pyridines such as 2,3,5,6-tetrafluoropyridine and 3,5-difluoropyridine. While all these compounds share the presence of fluorine atoms on the pyridine ring, their reactivity and applications can vary significantly:
2,3,5,6-Tetrafluoropyridine: This compound has four fluorine atoms, making it even more electron-deficient and reactive towards nucleophiles compared to this compound.
3,5-Difluoropyridine: With only two fluorine atoms, this compound is less electron-deficient and may exhibit different reactivity patterns in substitution and coupling reactions.
The unique positioning of the fluorine atoms in this compound provides a balance between reactivity and stability, making it a versatile intermediate in various chemical transformations.
Properties
Molecular Formula |
C5H3F3N2 |
|---|---|
Molecular Weight |
148.09 g/mol |
IUPAC Name |
3,4,6-trifluoropyridin-2-amine |
InChI |
InChI=1S/C5H3F3N2/c6-2-1-3(7)10-5(9)4(2)8/h1H,(H2,9,10) |
InChI Key |
BWIPXQWHJMCRHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1F)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


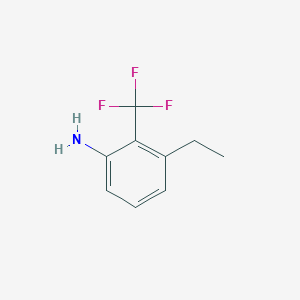

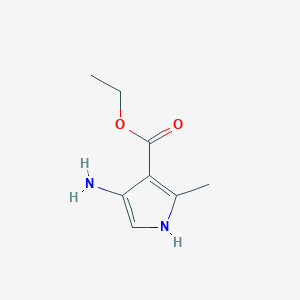
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)
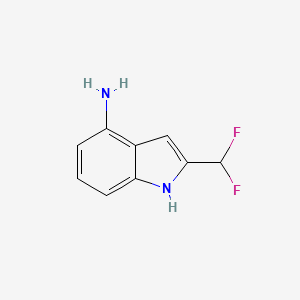
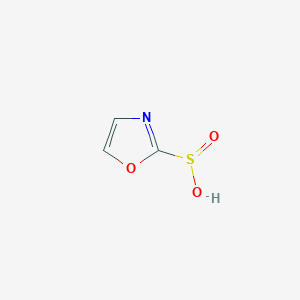
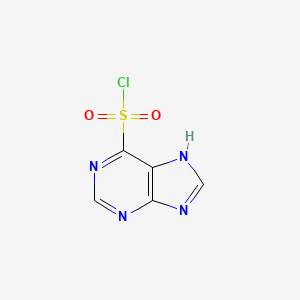
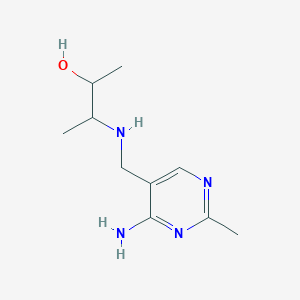
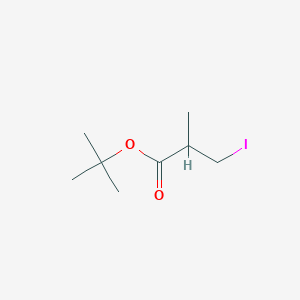
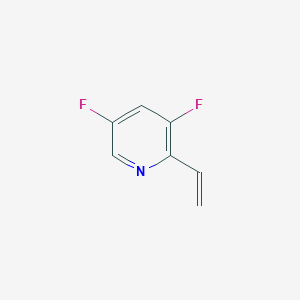
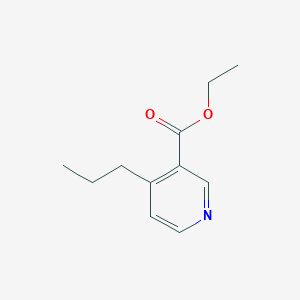
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
